molecular formula C9H9NO2 B015332 4-Oxo-4-(pyridin-3-yl)butanal CAS No. 76014-80-7

4-Oxo-4-(pyridin-3-yl)butanal

Cat. No. B015332
CAS RN: 76014-80-7
M. Wt: 163.17 g/mol
InChI Key: CFONOJVUTZAMCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Oxo-4-(pyridin-3-yl)butanal involves complex chemical reactions that yield various molecular structures with significant biological and chemical properties. Studies have demonstrated methods for synthesizing these compounds through reactions that involve specific conditions to achieve the desired chemical structure. For example, oxidative polycondensation reactions have been used to create oligomers with enhanced thermal stability and molecular weights, indicating the versatility of synthesis methods for these compounds (Kaya & Çulhaoğlu, 2007).

Molecular Structure Analysis

The molecular structure of 4-Oxo-4-(pyridin-3-yl)butanal and related compounds is characterized by complex interactions and bonds that contribute to their stability and reactivity. X-ray diffraction studies and crystallography have provided insights into the arrangement of atoms within these molecules, revealing the presence of strong hydrogen bonds and supramolecular structures. These studies have also shown how different functional groups affect the overall molecular configuration and stability (Naveen et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 4-Oxo-4-(pyridin-3-yl)butanal and similar compounds often result in the formation of complex structures with unique properties. Research has explored various chemical reactions, including oxidative coupling and lithiation, that modify the chemical structure and enhance the compound's reactivity and potential applications. These reactions are crucial for the development of new materials and pharmaceuticals (Rouquet, Blakemore, & Ley, 2014).

Physical Properties Analysis

The physical properties of 4-Oxo-4-(pyridin-3-yl)butanal and related compounds, such as thermal stability and molecular weight, are critical for their application in various fields. Studies have shown that these compounds possess high thermal stability, which is beneficial for their use in high-temperature applications. Additionally, the determination of molecular weight through techniques like size-exclusion chromatography provides valuable information for the synthesis and application of these compounds in material science (Kaya & Çulhaoğlu, 2007).

Chemical Properties Analysis

The chemical properties of 4-Oxo-4-(pyridin-3-yl)butanal, including reactivity and the formation of chemical bonds, are essential for understanding its interactions and potential uses. Research into these properties has revealed the compound's ability to undergo various chemical reactions, leading to the formation of new compounds with diverse chemical structures and applications. The study of these properties is crucial for the development of novel chemical processes and materials (Rouquet, Blakemore, & Ley, 2014).

Scientific Research Applications

  • Molecular Structure and Supramolecular Architecture : The unique molecular structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, characterized by a bent side chain and strong hydrogen bonds, forms a two-dimensional zig-zag sheet and a three-dimensional supramolecular architecture. This makes it significant for the study of crystal and molecular structure (Naveen et al., 2016). Similarly, the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid reveals unique supramolecular synthons with a distinctive 1D architecture and hydrogen bonding patterns, highlighting its importance in crystallography (PrakashShet et al., 2018).

  • Potential Antiviral Activity : Novel compounds synthesized by combining 3-oxo-N-Pyridin-2-yl butyramide with ethylacetoacetate result in new pyrimidines with potential antiviral activities, suggesting its use in pharmacology (Saxena et al., 2011).

  • Precursor for Heterocyclic Compounds : Compounds like 3-oxo-N-(pyridin-2-yl)butanamide show significant reactivity and synthetic importance, serving as precursors for various heterocyclic compounds. This highlights their role in organic synthesis (Fadda et al., 2015).

  • Biological Activities : Flexible imine oximes, which are structurally related, exhibit interesting biological activities. DNA binding and protein docking studies indicate their potential in biochemistry and pharmacology (Kaya, 2016).

  • Building Blocks in Organic Synthesis : N-butyllithium-catalyzed ortho-lithiation of pyridines with an oxetane unit provides rapid access to new functionalized pyridine oxetane building blocks, useful in synthetic organic chemistry (Rouquet et al., 2014).

  • Antimicrobial Properties : Certain derivatives, such as oligo-4-[(pyridine-3-yl-methylene) amino] phenol, demonstrate high stability and effectiveness as antimicrobial agents against various bacteria and fungi (Kaya et al., 2006).

  • Catalysis and Water Oxidation : In the field of catalysis, new families of Ru complexes for water oxidation have been developed using derivatives like 4-methylpyridine as axial ligands (Zong & Thummel, 2005).

properties

IUPAC Name

4-oxo-4-pyridin-3-ylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFONOJVUTZAMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226923
Record name 4-Oxo-4-(3-pyridinebutanal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(pyridin-3-yl)butanal

CAS RN

76014-80-7
Record name γ-Oxo-3-pyridinebutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76014-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-4-(3-pyridinebutanal)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-4-(3-pyridinebutanal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OXO-4-(3-PYRIDINEBUTANAL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82739XE26C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Oxo-1-(3-pyridyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Li, SS Hecht - International journal of molecular sciences, 2022 - mdpi.com
The tobacco-specific N-nitrosamines 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone (NNK) and N′-nitrosonornicotine (NNN) always occur together and exclusively in tobacco …
Number of citations: 22 0-www-mdpi-com.brum.beds.ac.uk
IED Vega - 2007 - eprints.soton.ac.uk
This thesis deals with the synthesis and study of the anion complexation properties of new organic and metal-organic receptors. Previously, pyrrole amide cleft receptors had been show …
Number of citations: 2 eprints.soton.ac.uk
IED Vega, PA Gale, ME Light, SJ Loeb - Chemical communications, 2005 - pubs.rsc.org
Anion complexation studies on a series of platinum(II) tetrakis(pyrrolylpyridine) salts demonstrate the importance of CH–anion hydrogen bonds in coordinating anionic guests in solution …
Number of citations: 66 0-pubs-rsc-org.brum.beds.ac.uk
J Krupež, VV Kovačević, M Jović… - Journal of Physics D …, 2018 - iopscience.iop.org
Nicotine degradation efficiency in water solutions was studied using a water falling film dielectric barrier discharge (DBD) reactor. Two different treatments were applied: direct treatment, …
G Browser, RM Model, P Collages, GMM Poster - 132.236.156.168
Nicotine is the principal alkaloid in the leaves of commercially used tobacco (Nicotiana tabacum and Nicotiana rustica)[Schmeltz77], where it functions as a defense compound. In the …
Number of citations: 3 132.236.156.168

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